![molecular formula C26H40NOPS B6289437 [S(R)]-N-[(1S)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2253984-99-3](/img/structure/B6289437.png)

[S(R)]-N-[(1S)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

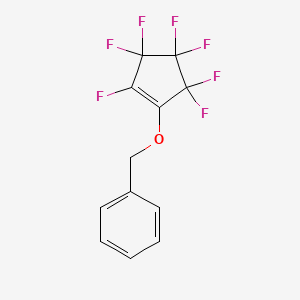

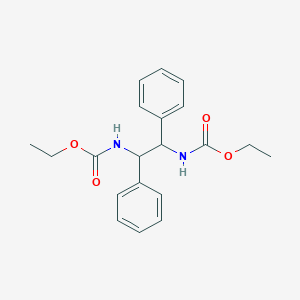

[S®]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide, 95% is a chemical compound with the CAS Number: 2253984-99-3 . It has a molecular formula of C26H40NOPS and a formula weight of 445.6 . The compound is an off-white to light yellow powder . It is sold in collaboration with Daicel for research purposes only .

Chemical Reactions Analysis

This compound is a chiral phosphine ligand and is used in enantioselective organic chemical transformations . This suggests that it can participate in reactions that form chiral centers, and it can influence the stereochemical outcome of these reactions.Physical And Chemical Properties Analysis

The compound is an off-white to light yellow powder . It is air sensitive, heat sensitive, and moisture sensitive, and it should be stored cold . Its molecular formula is C26H40NOPS and it has a formula weight of 445.6 .Wissenschaftliche Forschungsanwendungen

Chiral Phosphine Ligand in Enantioselective Synthesis

MFCD33401802: is utilized as a chiral phosphine ligand in enantioselective synthesis . This application is crucial in the production of chiral molecules with high enantiomeric excess, which are important in pharmaceuticals, agrochemicals, and fine chemicals. The compound’s ability to induce chirality in chemical reactions makes it valuable for synthesizing optically active substances.

Catalyst in Organic Transformations

The compound serves as a catalyst in various organic transformations . Its phosphine moiety can bind to metals, forming complexes that catalyze a range of reactions, including hydrogenation, carbon-carbon bond formation, and more. This versatility is essential for developing new synthetic pathways in medicinal chemistry and material science.

Research in Material Science

In material science, MFCD33401802 is used to explore new materials with unique properties . Its role in the synthesis of polymers and other macromolecules can lead to advancements in electronics, coatings, and nanotechnology.

Ligand in Homogeneous Catalysis

As a ligand in homogeneous catalysis, this compound can influence reaction rates, selectivity, and yields . Its application in this field is significant for industrial processes, where efficiency and specificity are paramount.

Intermediates in Pharmaceutical Research

MFCD33401802: acts as an intermediate in the synthesis of pharmaceuticals . It can be used to introduce chirality or modify the chemical structure of drug molecules, potentially leading to the development of new medications with improved efficacy and reduced side effects.

Analytical Chemistry Applications

In analytical chemistry, the compound is used for method development and validation . Its defined chiral and steric properties make it suitable as a standard or reagent in chromatography and spectroscopy techniques.

Safety and Hazards

Eigenschaften

IUPAC Name |

(R)-N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40NOPS/c1-24(2,3)29(25(4,5)6)22-19-15-14-18-21(22)23(20-16-12-11-13-17-20)27(10)30(28)26(7,8)9/h11-19,23H,1-10H3/t23-,30+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFQHFCHUMQGIB-YUDQIZAISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=CC=C2)N(C)[S@](=O)C(C)(C)C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40NOPS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydro-2,2,3,3-tetrafluoro-benzo[b]thiophene S-oxide](/img/structure/B6289386.png)

![4,5,6,7-Tetrahydro-benzo[b]thiophene-4-carbaldehyde](/img/structure/B6289393.png)

![8-[(4-Methoxyphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6289418.png)

![[S(R)]-N-[(S)-[2-(Diphenylphosphino)-4,5-dimethoxyphenyl)](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289449.png)

![[S(R)]-N-[(S)-[3,5-Bis(1,1-dimethylethyl)-4 methoxyphenyl][2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289451.png)

![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289455.png)

![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289462.png)